{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride
Overview
Description
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride typically involves the reaction of 4-(2-Methoxyethoxy)benzeneethanamine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure crystalline form.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethoxy)benzeneethanamine: A related compound with similar structural features.
4-(2-Methoxyethyl)phenol: Another compound with a similar methoxyethoxy group.
Uniqueness
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to form a hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-8-9-14-11-4-2-10(3-5-11)6-7-12;/h2-5H,6-9,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCJGQXYTDYOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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